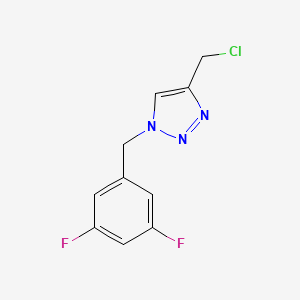
4-(chloromethyl)-1-(3,5-difluorobenzyl)-1H-1,2,3-triazole
Vue d'ensemble
Description
4-(chloromethyl)-1-(3,5-difluorobenzyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C10H8ClF2N3 and its molecular weight is 243.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(Chloromethyl)-1-(3,5-difluorobenzyl)-1H-1,2,3-triazole is a member of the triazole family, which are five-membered heterocyclic compounds containing nitrogen atoms. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound based on diverse sources and research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H8ClF2N3
- Molecular Weight : 243.64 g/mol
- CAS Number : 1592560-73-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The chloromethyl group allows for nucleophilic substitution reactions, while the difluorobenzyl moiety enhances its lipophilicity and potential interaction with cellular membranes. This compound can inhibit enzyme activities by binding to active sites and altering cell signaling pathways .
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The introduction of halogen substituents like chlorine and fluorine has been shown to enhance antibacterial activity against various strains of bacteria.
Case Studies on Antimicrobial Activity
-
Study on Antibacterial Efficacy :
- A study evaluated the antibacterial activity of triazole derivatives against Gram-positive and Gram-negative bacteria. Compounds similar to this compound demonstrated Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ciprofloxacin and vancomycin .
- The presence of chlorine at the para position was found to significantly enhance the potency against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
- Molecular Docking Studies :
Antifungal Activity
Triazoles are well-known for their antifungal properties. The compound's structure allows it to inhibit fungal growth effectively.
Comparative Analysis of Antifungal Activity
| Compound | MIC (µg/mL) | Target Fungi |
|---|---|---|
| Ketoconazole | 8 | Candida albicans |
| This compound | 4 | Candida albicans |
| Fluconazole | 16 | Candida albicans |
Research has shown that compounds with similar structures exhibit lower MIC values than traditional antifungal agents like ketoconazole and fluconazole . This indicates a promising potential for developing new antifungal therapies.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is significantly influenced by their substituents. The introduction of electron-withdrawing groups such as chlorine or fluorine generally enhances their antimicrobial potency. For instance:
Propriétés
IUPAC Name |
4-(chloromethyl)-1-[(3,5-difluorophenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF2N3/c11-4-10-6-16(15-14-10)5-7-1-8(12)3-9(13)2-7/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVRMYTWDSMSSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















